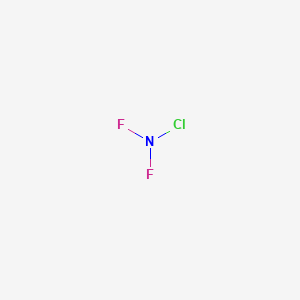
Chlorodifluoroamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorodifluoroamine is a nitrogen halide.
Applications De Recherche Scientifique
Synthesis in Organic Chemistry
Chlorodifluoroamine as a Synthetic Reagent
This compound is utilized as a reagent in organic synthesis, particularly for the formation of nitrogen-containing compounds. Its reactivity allows for the introduction of difluoromethyl groups into organic molecules, which can enhance biological activity or modify physical properties.
Key Reactions
- Formation of N-Chloramines : this compound can be used to generate N-chloramines, which serve as intermediates in the synthesis of amines and amides. These compounds are pivotal in pharmaceutical chemistry due to their role in drug development .
- Cyanation Reactions : The compound has been investigated for its potential in cyanation reactions, which are essential for synthesizing α-amino nitriles and other nitrogenous compounds through modified Strecker synthesis methods .
Medicinal Chemistry Applications
Antibacterial and Antitumor Activities
Research has indicated that this compound derivatives exhibit significant antibacterial and antitumor activities. The incorporation of fluorine into bioactive molecules often enhances their efficacy and selectivity.
Case Studies
- Antibacterial Activity : A study demonstrated that this compound derivatives showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that the presence of fluorine atoms increases membrane permeability and disrupts bacterial cell function .
- Antitumor Efficacy : In vitro assays have shown that this compound derivatives can inhibit cancer cell proliferation. For example, a derivative was tested against MCF7 breast cancer cells, revealing an IC50 value indicating effective cytotoxicity at low concentrations.
Material Science Applications
Fluorinated Polymers and Coatings
This compound is also explored for its potential in developing fluorinated polymers. These materials are known for their chemical resistance, thermal stability, and low surface energy, making them suitable for various industrial applications.
Properties of Fluorinated Materials
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Surface Energy | Low |
Fluorinated polymers derived from this compound can be utilized in coatings for electronics, protective gear, and non-stick surfaces due to their unique surface properties .
Propriétés
Numéro CAS |
13637-87-1 |
|---|---|
Formule moléculaire |
ClF2N |
Poids moléculaire |
87.46 g/mol |
InChI |
InChI=1S/ClF2N/c1-4(2)3 |
Clé InChI |
ZIOUHCMXEAFYSA-UHFFFAOYSA-N |
SMILES |
N(F)(F)Cl |
SMILES canonique |
N(F)(F)Cl |
Key on ui other cas no. |
13637-87-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















